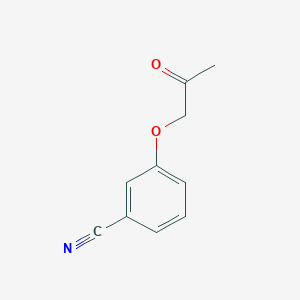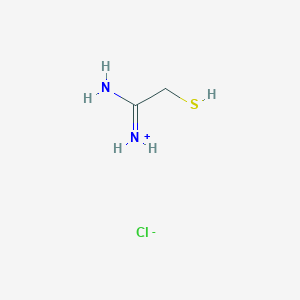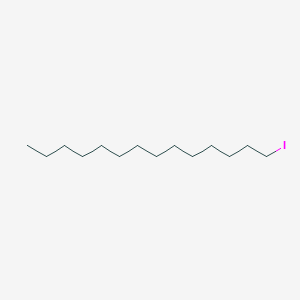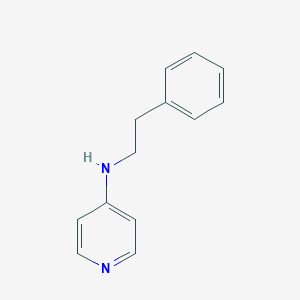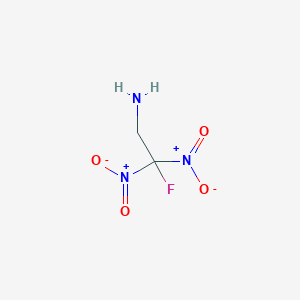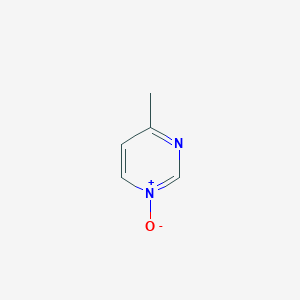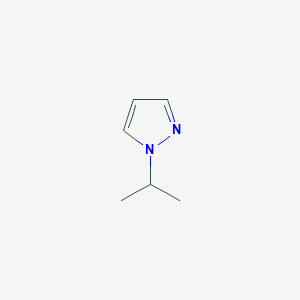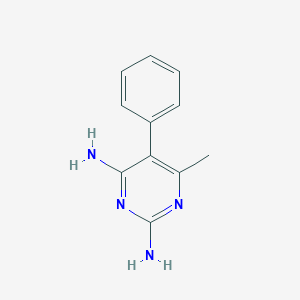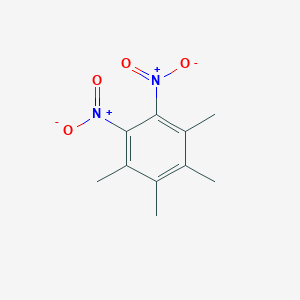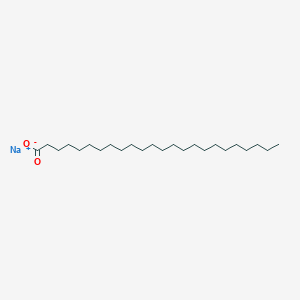
Sodium tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetracosanoate, also known as sodium lignocerate, is a long-chain fatty acid salt. It has a molecular formula of C24H47NaO2 and a molecular weight of 402.63 g/mol. Sodium tetracosanoate is a white crystalline powder that is soluble in water. It is commonly used in various scientific research applications due to its unique properties.
Mécanisme D'action
Sodium tetracosanoate acts as a surfactant due to its amphiphilic nature. It has a hydrophobic tail and a hydrophilic head. When added to a solution, it forms micelles, which can help to solubilize hydrophobic compounds. The hydrophilic head of Sodium tetracosanoate tetracosanoate interacts with the aqueous phase, while the hydrophobic tail interacts with the hydrophobic compounds.
Effets Biochimiques Et Physiologiques
Sodium tetracosanoate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Sodium tetracosanoate tetracosanoate has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sodium tetracosanoate tetracosanoate in lab experiments is its ability to solubilize hydrophobic compounds. This can be useful in the preparation of nanoparticles and liposomes. Additionally, Sodium tetracosanoate tetracosanoate is relatively inexpensive and readily available. However, one limitation of using Sodium tetracosanoate tetracosanoate is its potential toxicity. It can cause skin and eye irritation and should be handled with care.
Orientations Futures
For the use of Sodium tetracosanoate tetracosanoate in scientific research include drug delivery systems, biosensors, and exploring its potential as an anti-inflammatory or antioxidant agent.
Méthodes De Synthèse
Sodium tetracosanoate can be synthesized by reacting lignoceric acid with Sodium tetracosanoate hydroxide. Lignoceric acid is a long-chain fatty acid that is commonly found in vegetable and animal fats. The reaction between lignoceric acid and Sodium tetracosanoate hydroxide results in the formation of Sodium tetracosanoate tetracosanoate and water.
Applications De Recherche Scientifique
Sodium tetracosanoate has various scientific research applications. It is commonly used as a surfactant in the preparation of nanoparticles and liposomes. It can also be used as a stabilizer in the preparation of emulsions. Additionally, Sodium tetracosanoate tetracosanoate is used in the preparation of fatty acid-coated iron oxide nanoparticles for use in magnetic resonance imaging.
Propriétés
Numéro CAS |
18080-73-4 |
|---|---|
Nom du produit |
Sodium tetracosanoate |
Formule moléculaire |
C24H47NaO2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
sodium;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
ROYMYVICTPBXGZ-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Autres numéros CAS |
18080-73-4 |
Numéros CAS associés |
557-59-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



